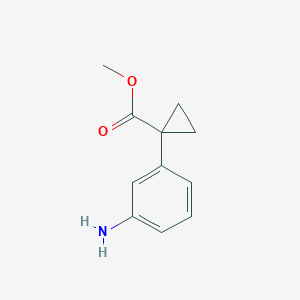

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate

Description

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a cyclopropane-containing organic compound characterized by a cyclopropane ring fused to a carboxylate ester group and a 3-aminophenyl substituent. The cyclopropane ring imparts significant steric strain and conformational rigidity, which can influence its reactivity and interactions in biological or chemical systems. For example, methyl 1-hydroxycyclopropane-1-carboxylate has been used as a precursor in the synthesis of nitroaromatic derivatives under basic conditions (e.g., cesium carbonate in acetonitrile) .

However, specific biological data for this compound are absent in the evidence, necessitating extrapolation from structurally related analogs.

Properties

IUPAC Name |

methyl 1-(3-aminophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10(13)11(5-6-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJULGTPPZBAEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-aminophenyl)cyclopropanecarboxylate typically involves the reaction of 3-nitrophenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst. The resulting cyclopropane derivative is then reduced using hydrogen gas and a palladium catalyst to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Aminophenyl derivatives.

Substitution: Various substituted aminophenyl derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

- Reduction Reactions : The ester group can be reduced to form alcohols.

Biological Studies

Research indicates that this compound has potential as a biochemical probe , interacting with various biological macromolecules. Its ability to form hydrogen bonds and fit into hydrophobic pockets of proteins suggests its utility in:

- Drug Development : Investigated for anti-inflammatory and anticancer properties.

- Cellular Mechanisms : Studies show it can modulate inflammatory pathways and induce apoptosis in cancer cell lines.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the expression of pro-inflammatory cytokines such as IL-8 and COX-2 in human macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Preliminary research has indicated that this compound exhibits cytotoxic effects against specific cancer cell lines, including breast cancer. The compound's ability to induce apoptosis in a dose-dependent manner highlights its promise as an anticancer agent.

Case Studies

Several case studies have highlighted the applications of this compound:

-

Inflammatory Response Modulation :

- In a study assessing various compounds for their ability to modulate inflammatory responses, this compound was shown to significantly reduce pro-inflammatory cytokine levels compared to control groups.

-

Cytotoxicity Against Cancer Cells :

- A study evaluated the cytotoxic effects on breast cancer cell lines, revealing that it could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. In plants, it acts as an ethylene agonist, enhancing ethylene-related responses such as root elongation and fruit ripening . The compound’s effects are mediated through its binding to ethylene receptors, triggering downstream signaling pathways that regulate physiological processes.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Ring Size and Strain : Cyclopropane derivatives (e.g., fenpropathrin, (±)-PPCC) exhibit higher ring strain compared to cyclobutane or cyclopentane analogs, enhancing their reactivity and ligand-binding properties in biological systems .

- Substituent Effects: The 3-aminophenyl group in the target compound may confer distinct electronic and steric properties compared to bromophenyl (electron-withdrawing) or methylamino (basic) substituents in analogs .

Table 2: Hazard Profiles of Selected Analogs

The target compound’s 3-aminophenyl group may introduce additional hazards (e.g., sensitization or mutagenicity), though specific data are lacking.

Market and Commercial Relevance

The global methyl cyclopropanecarboxylate market is driven by demand for agrochemicals and pharmaceuticals. Derivatives like HR498252 (boronate-containing) are marketed as intermediates for kinase inhibitors, reflecting trends in targeted drug discovery .

Biological Activity

Methyl 1-(3-aminophenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a cyclopropane ring and an amino group attached to a phenyl moiety. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 203.24 g/mol

- Structural Features : The presence of a cyclopropane ring contributes to its unique chemical reactivity, while the amino group allows for hydrogen bonding with biological macromolecules.

The mechanism of action of this compound involves several biochemical interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological targets, enhancing binding affinity.

- Hydrophobic Interactions : The cyclopropane structure can interact with hydrophobic pockets within proteins, potentially modulating enzyme and receptor activities.

- Biochemical Pathways : Studies have suggested that compounds with similar structures can influence pathways related to inflammation and oxidative stress by interacting with receptors such as the aryl hydrocarbon receptor (AhR) .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through its interaction with cytokines and other inflammatory mediators.

- Cytotoxicity : In vitro studies demonstrate that it can induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- In Vitro Studies on Cancer Cell Lines :

- Inflammation Modulation :

- Binding Affinity Studies :

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropane ring, amino group | Antimicrobial, anti-inflammatory |

| Methyl 1-(4-aminophenyl)cyclopropanecarboxylate | Similar structure but different amino position | Anticancer activity |

| Methyl 2-(3-aminophenyl)cyclopropane-1-carboxylate | Different cyclopropane substitution | Potential neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.